B1578728 Beta-Amyloid (35-43)

Beta-Amyloid (35-43)

Cat. No.: B1578728
M. Wt: 846.1
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-Amyloid (35-43) is a useful research compound. Molecular weight is 846.1. The purity is usually 95%.
BenchChem offers high-quality Beta-Amyloid (35-43) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beta-Amyloid (35-43) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Role in Alzheimer's Disease Pathogenesis

Aβ(35-43) is a critical component of the amyloid plaques found in the brains of individuals with Alzheimer's disease. Research indicates that this peptide is involved in the aggregation process that leads to plaque formation. The aggregation of Aβ peptides, particularly the longer forms like Aβ(42), is considered a key event in AD pathology.

  • Oligomer Formation : Aβ(35-43) can form soluble oligomers that are believed to be more toxic than fibrillar aggregates. These oligomers disrupt synaptic function and contribute to neurodegeneration, making them a target for therapeutic intervention .

Diagnostic Applications

The measurement of Aβ levels in cerebrospinal fluid (CSF) and through imaging techniques has been instrumental in diagnosing Alzheimer's disease.

  • CSF Biomarkers : Studies have shown that CSF levels of Aβ(1-42) decrease in AD patients compared to healthy controls, indicating its potential as a biomarker for early diagnosis . While Aβ(35-43) is not typically measured directly, its presence is inferred from the overall amyloid burden.
  • PET Imaging : Positron Emission Tomography (PET) imaging using tracers like Pittsburgh Compound B (PiB) allows visualization of amyloid plaques in vivo. Lower PiB uptake correlates with lower concentrations of soluble Aβ, aiding in distinguishing AD from other dementias .

Therapeutic Strategies

Research into Aβ(35-43) has led to various therapeutic strategies aimed at modulating its effects and preventing or reversing AD progression.

  • Monoclonal Antibodies : Antibodies targeting specific forms of Aβ, including oligomers, are being developed to reduce plaque formation and toxicity. These therapies aim to enhance clearance of amyloid deposits from the brain .
  • Small Molecule Inhibitors : Compounds that inhibit the aggregation of Aβ peptides or promote their degradation are under investigation. These small molecules target different stages of the amyloidogenic pathway, potentially altering the course of AD .

Case Studies and Research Findings

Several studies have provided insights into the role of Aβ(35-43) in Alzheimer's disease:

StudyFindings
Bitan et al. (2003) Demonstrated that soluble oligomers formed from Aβ peptides are more toxic than fibrils, implicating them in early neurodegenerative processes .
Snyder et al. (2016) Found a correlation between soluble Aβ levels and cognitive decline, suggesting that monitoring these levels could inform treatment efficacy .
Zhao et al. (2018) Highlighted the potential of using Aβ-targeting antibodies as a therapeutic strategy, showing promise in preclinical models .

Properties

Molecular Weight

846.1

sequence

MVGGVVIAT

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.